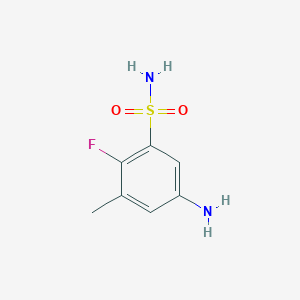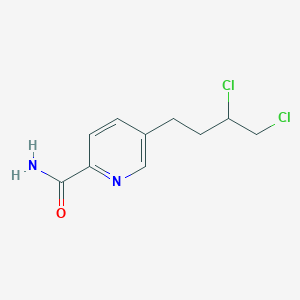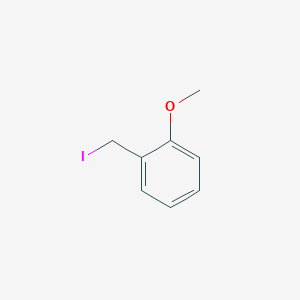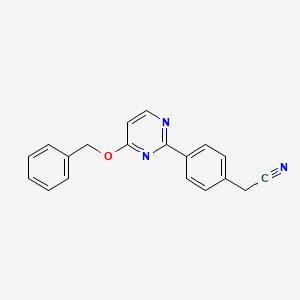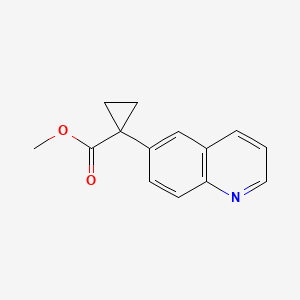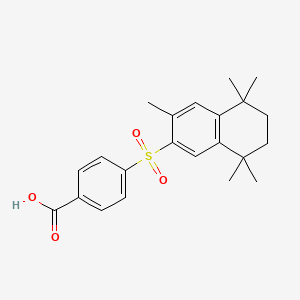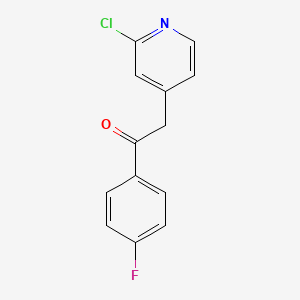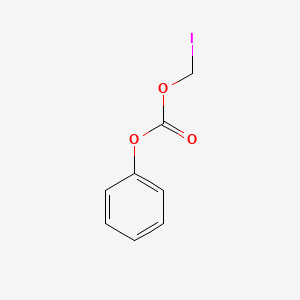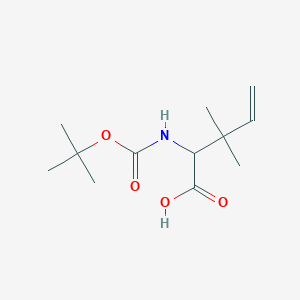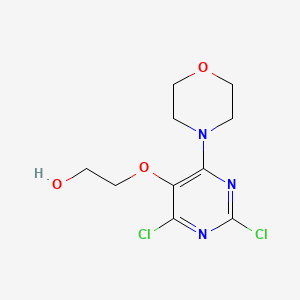![molecular formula C12H17N3O2 B8579387 1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone](/img/structure/B8579387.png)
1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactam rings that have significant importance in medicinal chemistry due to their biological activities
Métodos De Preparación
The synthesis of 1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone involves several steps. One common synthetic route includes the reaction of 4-amino-3-methoxyaniline with an appropriate azetidinone precursor under specific conditions. The reaction typically requires a base such as sodium carbonate and a solvent like dioxane/water mixture. The reaction is carried out at elevated temperatures, often using microwave irradiation to enhance the reaction rate and yield .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield.
Análisis De Reacciones Químicas
1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Mecanismo De Acción
The mechanism of action of 1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may target transpeptidase enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial activity. Additionally, it may interfere with tubulin polymerization, leading to its potential anticancer effects .
Comparación Con Compuestos Similares
1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone can be compared with other azetidinone derivatives such as:
3-amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride: This compound shares a similar core structure but differs in its substituents, leading to different chemical and biological properties.
1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Another related compound with different substituents, which may result in varied biological activities and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C12H17N3O2 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone |
InChI |
InChI=1S/C12H17N3O2/c1-8(16)15-6-10(7-15)14-9-3-4-11(13)12(5-9)17-2/h3-5,10,14H,6-7,13H2,1-2H3 |
Clave InChI |
QCAJPRITEGKKPY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC(C1)NC2=CC(=C(C=C2)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


